
S-(1,2-Dichlorovinyl)glutathione-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1,2-Dichlorovinyl)glutathione-13C2,15N is a compound that is labeled with the stable isotopes carbon-13 (13C) and nitrogen-15 (15N). This labeling is used to trace and quantify the compound in various scientific studies. The compound is a derivative of S-(1,2-Dichlorovinyl)glutathione, which is known for its role in detoxification processes in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(1,2-Dichlorovinyl)glutathione-13C2,15N involves the incorporation of 13C and 15N isotopes into the glutathione molecule. The process typically starts with the synthesis of 13C and 15N-labeled amino acids, which are then used to synthesize the labeled glutathione. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their incorporation into the final product. The production methods are designed to maximize yield and purity while minimizing costs .
Analyse Des Réactions Chimiques
Types of Reactions
S-(1,2-Dichlorovinyl)glutathione-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidized derivatives.
Reduction: It can be reduced back to its thiol form.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include oxidized glutathione derivatives, reduced glutathione, and substituted glutathione compounds .
Applications De Recherche Scientifique
S-(1,2-Dichlorovinyl)glutathione-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving glutathione metabolism and detoxification pathways.
Biology: Helps in understanding the role of glutathione in cellular processes and oxidative stress.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of S-(1,2-Dichlorovinyl)glutathione-13C2,15N involves its interaction with various enzymes and proteins involved in detoxification processes. The compound acts as a substrate for glutathione S-transferases, which catalyze the conjugation of glutathione to various electrophilic compounds. This process helps in the detoxification and elimination of harmful substances from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(1,2-Dichlorovinyl)glutathione: The non-labeled version of the compound.
S-(1,2,2-Trichlorovinyl)glutathione-13C2,15N: Another labeled glutathione derivative with an additional chlorine atom.
Uniqueness
S-(1,2-Dichlorovinyl)glutathione-13C2,15N is unique due to its stable isotope labeling, which allows for precise quantification and tracing in scientific studies. This makes it a valuable tool in research involving glutathione metabolism and detoxification pathways .
Propriétés
Formule moléculaire |
C12H17Cl2N3O6S |
|---|---|
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1/i4+1,10+1,16+1 |
Clé InChI |
IXARYIJEQUJTIZ-BOSIMJCUSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)

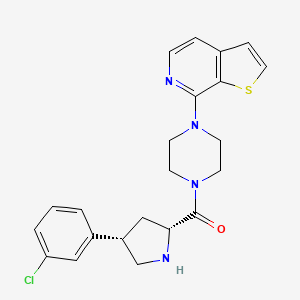

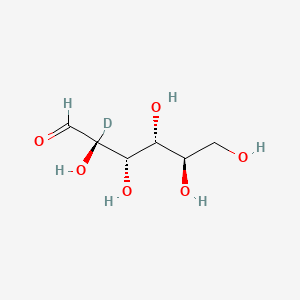
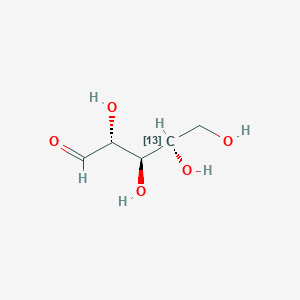
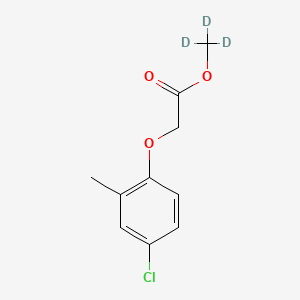
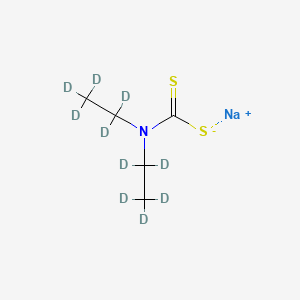
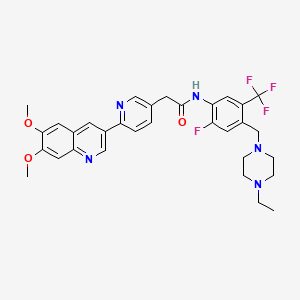
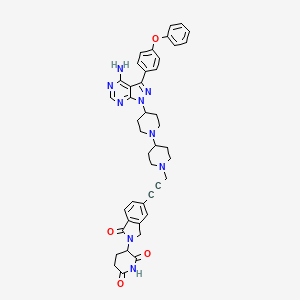

![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
